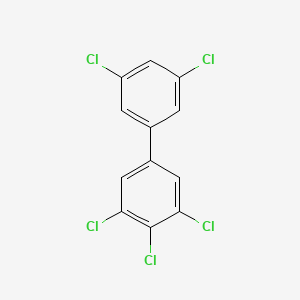

3,3',4,5,5'-Pentachlorobiphenyl

Übersicht

Beschreibung

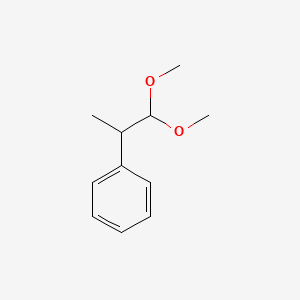

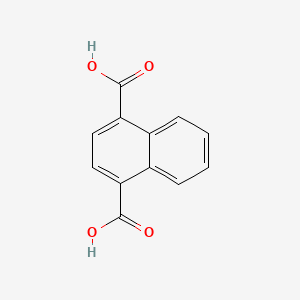

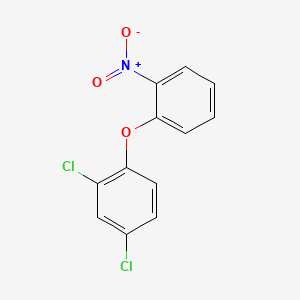

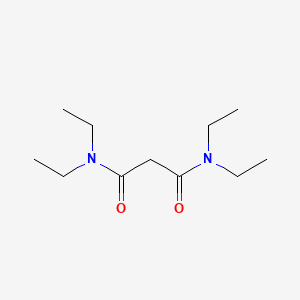

3,3',4,5,5'-Pentachlorobiphenyl, commonly referred to as PCB-5, is a synthetic organic chemical compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-5 is an extremely stable and persistent compound that is resistant to breakdown by natural processes, making it a long-lasting pollutant in the environment. PCB-5 is a colorless, odorless, and tasteless solid that is insoluble in water, but soluble in organic solvents. It has a low vapor pressure and is not volatile. PCB-5 can be found in a variety of industrial and consumer products, including paints, adhesives, sealants, and electrical insulation.

Wissenschaftliche Forschungsanwendungen

1. Marine Biology: Effects on Oocyte Maturation in Fish

- Application : PCB 126 has been found to have estrogenic potency in fish, specifically affecting oocyte maturation in the dusky tripletooth goby, Tridentiger obscurus .

- Methods : In the study, vitellogenic ovarian follicles were incubated in vitro with 10 and 100 ng/mL PCB 126 or estradiol-17β (E2) with [3H]17α-hydroxyprogesterone as a precursor . Testosterone (T) and E2 were identified using thin-layer chromatography, high-performance liquid chromatography, and gas chromatography-mass spectrometry .

- Results : Both PCB 126 and E2 increased T and E2 metabolite production . High doses of PCB 126 (10 and 100 ng/mL) inhibited germinal vesicle breakdown . These results suggest that PCB 126 has an estrogenic potency in oocyte maturation in T. obscurus .

2. Parasitology: Effects on the Immune Response in Fish

- Application : The effects of PCB 126 on the antibody response of fish against metazoan parasites were tested . The study focused on eels experimentally infected with the swim bladder nematode Anguillicola crassus .

- Methods : Eels were exposed to sublethal concentrations of PCB 126 . PCB 126 was applied orally at a dose of approximately 100 ng PCB 126 per g body weight .

- Results : The exposure to PCB 126 resulted in a complete suppression of the antibody response . This suppressed immune response may be the reason why hosts exposed to environmental pollution often become much more easily infected than unexposed conspecifics .

3. Cardiovascular Biology: Effects on Zebrafish Embryos

- Application : PCB 126 has been found to have cardiovascular effects on zebrafish embryos . It produced a concentration-dependent induction of pericardial edema and circulatory failure, and a concentration-dependent reduction of cardiac output and body length at 80 hours post fertilization .

- Methods : Zebrafish embryos were exposed to PCB 126 or to several redox-modulating chemicals . The effects of PCB 126 could be both positively and negatively modulated by different compounds .

- Results : Co-treatment with α-tocopherol (vitamin E liposoluble) prevented the adverse effects of PCB 126 in pericardial edema, whereas co-treatment with sodium nitroprusside (a vasodilator compound) significantly worsened PCB 126 effects .

4. Pharmacology: Effects on Unsaturated Fatty Acid Metabolism

- Application : PCB 126 has been found to decrease hepatic and systemic ratios of epoxide to diol metabolites of unsaturated fatty acids in male rats . This disruption of the homeostasis of oxygenated regulatory lipid mediators (oxylipins) is associated with a range of diseases, including nonalcoholic fatty liver disease and nonalcoholic steatohepatitis .

- Methods : Male Sprague-Dawley rats (5-weeks old) were treated over a 3-month period every 2 weeks with intraperitoneal injections of PCB 126 in corn oil .

- Results : The exposure to PCB 126 resulted in a complete suppression of the antibody response . This suppressed immune response may be the reason why hosts exposed to environmental pollution often become much more easily infected than unexposed conspecifics .

5. Toxicology: Effects on Xenobiotic Metabolism

- Application : PCB 126 has been found to induce the expression of cytochrome P450 (CYP) 1A1, an enzyme involved in xenobiotic metabolism . This induction is regulated by the aryl hydrocarbon receptor (AhR), which PCB 126 is a potent ligand for .

- Methods : The study did not provide specific methods of application or experimental procedures .

- Results : The study suggests that PCB 126 can disrupt xenobiotic metabolism, potentially leading to various health effects .

6. Endocrinology: Effects on Estrogenic Potency

- Application : PCB 126 has been found to have estrogenic potency in fish, specifically affecting oocyte maturation in the dusky tripletooth goby, Tridentiger obscurus .

- Methods : In the study, vitellogenic ovarian follicles were incubated in vitro with 10 and 100 ng/mL PCB 126 or estradiol-17β (E2) with [3H]17α-hydroxyprogesterone as a precursor . Testosterone (T) and E2 were identified using thin-layer chromatography, high-performance liquid chromatography, and gas chromatography-mass spectrometry .

- Results : Both PCB 126 and E2 increased T and E2 metabolite production . High doses of PCB 126 (10 and 100 ng/mL) inhibited germinal vesicle breakdown . These results suggest that PCB 126 has an estrogenic potency in oocyte maturation in T. obscurus .

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVAYAXIPRGORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074145 | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4,5,5'-Pentachlorobiphenyl | |

CAS RN |

39635-33-1 | |

| Record name | PCB 127 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.